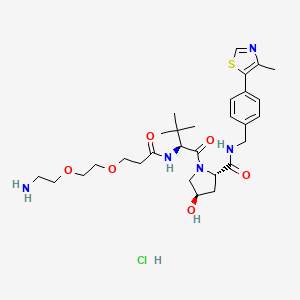
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl is a chemical compound used primarily in the field of targeted protein degradation. This compound is a ligand-linker conjugate that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit specific proteins for degradation by the ubiquitin-proteasome system, a pathway responsible for protein turnover in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl involves multiple steps, starting with the preparation of the AHPC moiety. This is followed by the conjugation of the AHPC moiety with a polyethylene glycol (PEG) linker and a terminal amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Preparation of AHPC Moiety: The AHPC moiety is synthesized through a series of reactions involving the protection and deprotection of functional groups, as well as the formation of amide bonds.
Conjugation with PEG Linker: The PEG linker is attached to the AHPC moiety through a nucleophilic substitution reaction, where the terminal hydroxyl group of the PEG reacts with a carboxyl group on the AHPC moiety.
Formation of Terminal Amine: The terminal amine group is introduced through a reaction with an appropriate amine reagent, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, where the amine group can react with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .
Applications De Recherche Scientifique
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl involves the recruitment of specific proteins to the ubiquitin-proteasome system for degradation. The compound acts as a ligand that binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,R,S)-AHPC-PEG6-butyl amine hydrochloride: Similar in structure but with a longer PEG linker.
(S,R,S)-AHPC-PEG1-NH2 hydrochloride: Contains a shorter PEG linker.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride: Intermediate PEG linker length.
Uniqueness
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl is unique due to its specific PEG linker length and terminal amine group, which provide optimal properties for the synthesis of PROTACs. The balance between hydrophilic and hydrophobic moieties in the compound enhances its solubility and reactivity, making it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C29H44ClN5O6S |
|---|---|
Poids moléculaire |
626.2 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C29H43N5O6S.ClH/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30;/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1 |
Clé InChI |
PMOKVTNPZAYFHG-VIXMLYKZSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


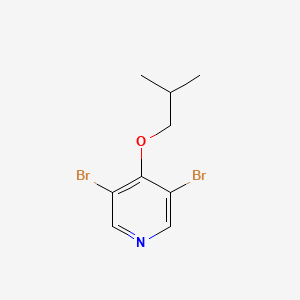

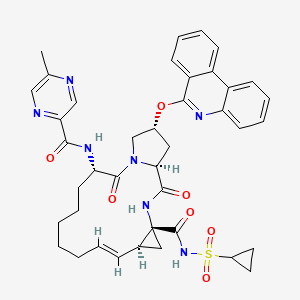


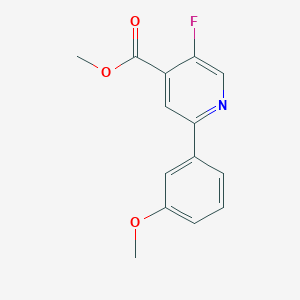

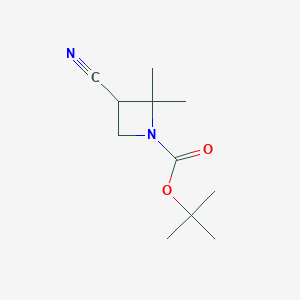

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)


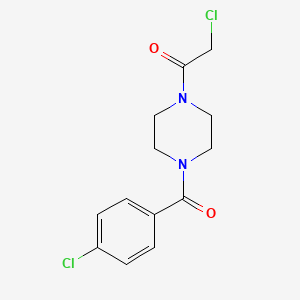
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
